4-(Methoxycarbonyl)thiazole-5-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)thiazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5NO4S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxycarbonyl and carboxylic acid functional groups makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxycarbonyl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thioamides with α-haloketones, followed by esterification and subsequent oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxycarbonyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can undergo electroph
Properties
Molecular Formula |
C6H5NO4S |
---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
4-methoxycarbonyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5NO4S/c1-11-6(10)3-4(5(8)9)12-2-7-3/h2H,1H3,(H,8,9) |
InChI Key |
PARUOHBIOSUCMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=N1)C(=O)O |
Origin of Product |
United States |
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